

[2-(2-Methylimidazol-1-yl)phenyl]methanol

molecular weight

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Compound of Interest

Compound Name: [2-(2-Methylimidazol-1-yl)phenyl]methanol

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An In-Depth Technical Guide Topic: **[2-(2-Methylimidazol-1-yl)phenyl]methanol** Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of **[2-(2-Methylimidazol-1-yl)phenyl]methanol**, a heterocyclic small molecule of interest in medicinal chemistry and drug discovery. The definitive molecular weight of this compound is 188.23 g/mol. This document moves beyond this fundamental value to detail the integrated analytical strategies required for its unambiguous confirmation, structural elucidation, and purity assessment within a drug development framework. We present field-proven, step-by-step protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices. This guide serves as a self-validating system for researchers, ensuring the scientific integrity of the compound before its advancement into further preclinical studies.[\[1\]](#)[\[2\]](#)

Compound Profile: **[2-(2-Methylimidazol-1-yl)phenyl]methanol**

[2-(2-Methylimidazol-1-yl)phenyl]methanol is a small organic molecule featuring a substituted phenyl ring linked to a 2-methylimidazole moiety. The imidazole ring is a common scaffold in pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.^{[3][4]} As a small molecule with a molecular weight under 900 Daltons, it aligns with the characteristics often sought in drug candidates for favorable absorption, distribution, metabolism, and excretion (ADME) properties.^{[2][5]}

Table 1: Core Properties of **[2-(2-Methylimidazol-1-yl)phenyl]methanol**

Property	Value	Source(s)
Chemical Name	[2-(2-Methylimidazol-1-yl)phenyl]methanol	N/A
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	[6][7]
Average Molecular Weight	188.23 g/mol	[6][8]
Exact Mass	188.0950 g/mol	[7]
CAS Number	914349-47-6	[7]

The Critical Role of Molecular Weight in Drug Discovery

In the initial phases of drug discovery, from hit identification to lead optimization, the precise molecular weight of a compound is a foundational data point. It serves as the primary identifier in compound registration and is the first checkpoint for verifying that the correct molecule has been synthesized. High-resolution mass spectrometry (HRMS) provides an exact mass that can confirm the elemental composition, offering a high degree of confidence in the compound's identity before committing resources to further biological screening.^[9]

This guide details the "analytical trifecta"—a synergistic workflow employing Mass Spectrometry, NMR Spectroscopy, and HPLC—to create a robust and verifiable data package for any small molecule candidate.

Definitive Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate technique for determining the molecular weight of a compound.^[10] For drug discovery applications, coupling liquid chromatography with high-resolution mass spectrometry (LC-MS) is the gold standard, as it provides both purity information and highly accurate mass data in a single analysis.^[11]

Expertise & Experience: Why LC-MS?

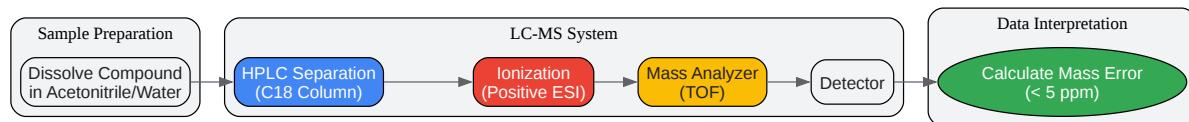
The LC component separates the target compound from impurities, ensuring that the mass detector analyzes a pure species. We select Electrospray Ionization (ESI) as the ionization source because it is a "soft" technique that minimizes fragmentation, allowing for clear observation of the molecular ion (e.g., $[M+H]^+$). A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy (typically <5 ppm), which is often sufficient to confirm the molecular formula.^{[9][12]}

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Dissolve ~1 mg of **[2-(2-Methylimidazol-1-yl)phenyl]methanol** in 1 mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution.
- LC Configuration:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 μ L.
- MS Configuration (ESI-TOF):

- Ionization Mode: Positive ESI.
- Mass Range: 50-500 m/z.
- Capillary Voltage: 3.5 kV.
- Data Acquisition: Acquire data in centroid mode. An internal reference (lock mass) should be used for continuous calibration to ensure high mass accuracy.[12]
- Data Analysis:
 - Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the $[M+H]^+$ ion. For $C_{11}H_{12}N_2O$, the expected exact mass of the protonated species $[C_{11}H_{13}N_2O]^+$ is 189.1028.
 - Compare the observed mass to the calculated exact mass. The mass error should be below 5 ppm to confirm the elemental composition.[9]

Visualization: LC-MS Workflow



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Caption: Workflow for molecular weight confirmation by LC-MS.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight and elemental formula, NMR spectroscopy verifies the atomic connectivity, confirming the specific isomeric structure.[13][14] It is an indispensable tool for the structural elucidation of organic molecules.[15][16][17] For a molecule like **[2-(2-Methylimidazol-1-yl)phenyl]methanol**, ^1H NMR and ^{13}C NMR are essential.

Expertise & Experience: Why NMR?

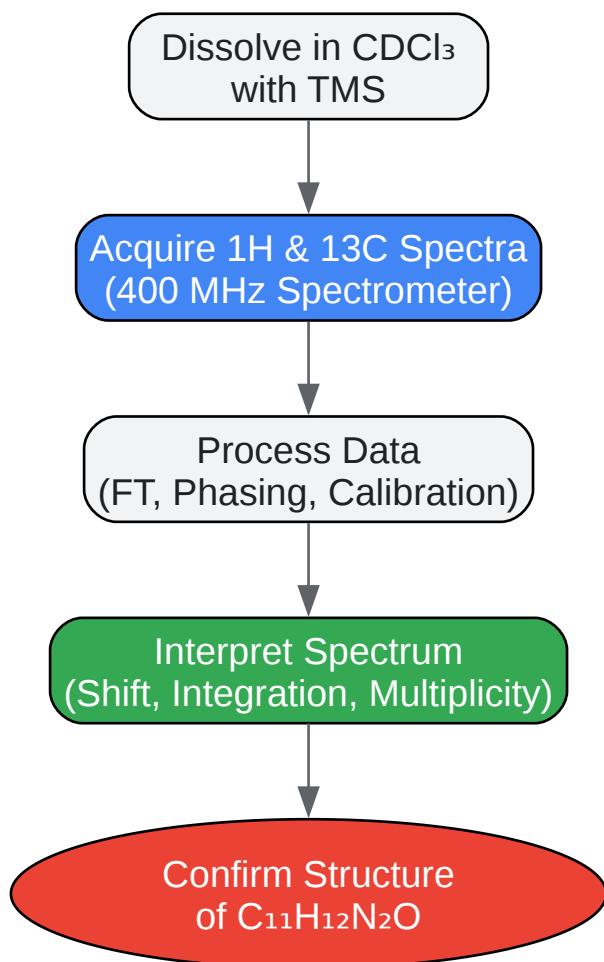
^1H NMR provides information on the number of different types of protons and their electronic environments.[13] The integration of the signals reveals the relative number of protons, and splitting patterns (multiplicity) indicate adjacent protons. This allows for the assembly of structural fragments. ^{13}C NMR complements this by showing the number of unique carbon environments. Together, they provide a complete picture of the molecule's carbon-hydrogen framework.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire a standard ^1H NMR spectrum. Typically, 16-64 scans are sufficient for a sample of this concentration.
- Data Processing:
 - Apply Fourier Transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Spectral Interpretation:

- Chemical Shift (δ): Analyze the positions of the signals to identify protons in different environments (aromatic, aliphatic, alcohol -OH).
- Integration: Integrate the signals to determine the relative ratio of protons.
- Multiplicity: Analyze the splitting patterns (e.g., singlet, doublet, triplet) to deduce proton-proton coupling and connectivity.

Visualization: NMR Structural Verification Workflow



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Caption: Workflow for structural elucidation via NMR spectroscopy.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An accurate molecular weight determination is contingent on the purity of the sample. HPLC with UV detection is the most common and reliable method for assessing the purity of small molecule drug candidates.[\[18\]](#)[\[19\]](#)[\[20\]](#) It quantifies the target compound relative to any impurities.[\[21\]](#)

Expertise & Experience: Why HPLC-UV?

Reversed-phase HPLC is ideal for separating organic molecules of moderate polarity.[\[18\]](#) A UV detector is used because the phenyl and imidazole rings in the molecule contain chromophores that absorb UV light, allowing for sensitive detection. Purity is typically calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC Purity Analysis

- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to a working concentration of ~0.1 mg/mL.
- HPLC Configuration (identical to LC-MS for consistency):
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
 - Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold and re-equilibration.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
- Data Analysis:
 - Integrate all peaks in the resulting chromatogram.

- Calculate the area percent of the main peak corresponding to **[2-(2-Methylimidazol-1-yl)phenyl]methanol**. A purity level of >95% is typically required for compounds entering biological screening cascades.

Visualization: HPLC Purity Workflow



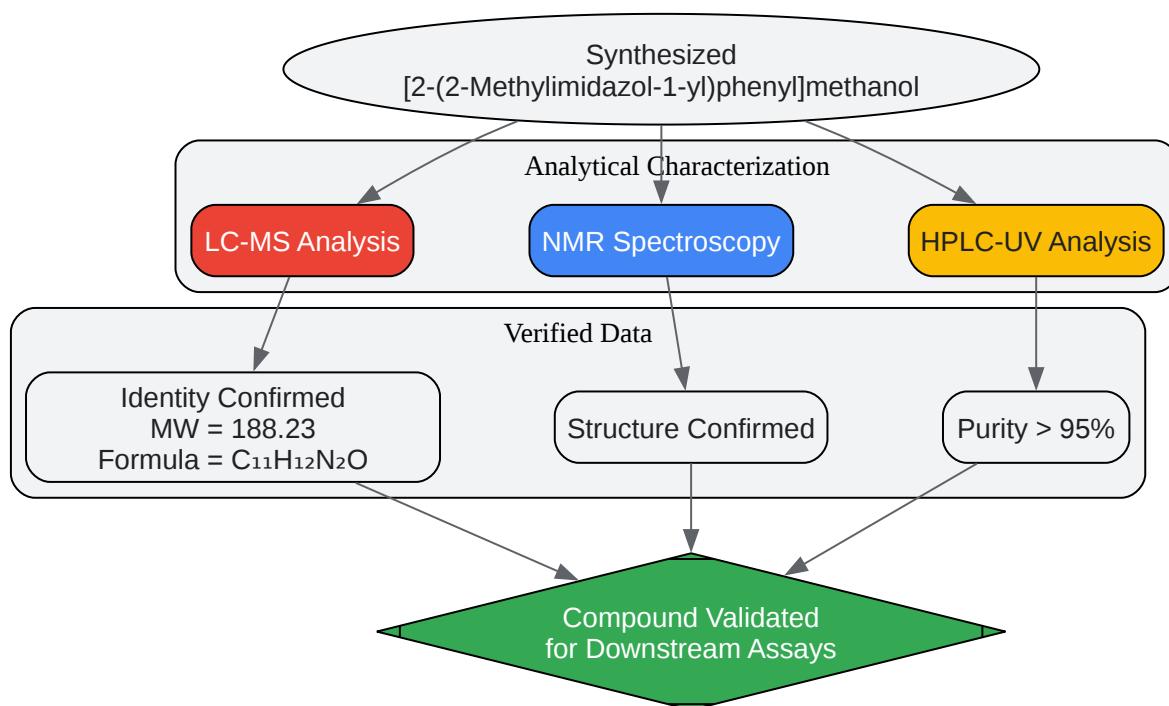
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Caption: Standard workflow for purity determination by HPLC-UV.

Integrated Analytical Strategy for Compound Validation

No single technique provides a complete picture. The true power of analytical chemistry in a drug discovery setting lies in the integration of orthogonal techniques. This creates a self-validating data package where each result supports the others.

Visualization: Integrated Validation Workflow

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Caption: Integrated strategy combining MS, NMR, and HPLC for complete compound validation.

Conclusion

The molecular weight of **[2-(2-Methylimidazol-1-yl)phenyl]methanol** is confirmed to be 188.23 g/mol (average mass) with a calculated exact mass of 188.0950 g/mol. For drug discovery professionals, this value is the starting point of a rigorous analytical process. By employing an integrated strategy of high-resolution mass spectrometry for identity, NMR spectroscopy for structural integrity, and HPLC for purity, researchers can establish a high-confidence data package. This self-validating workflow is critical to ensuring the quality and integrity of a compound, forming the bedrock of reliable and reproducible scientific results in the progression of a potential therapeutic candidate.

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